Quinmerac Quinmerac Quinmerac is a highly selective herbicide, which belongs to the class of substituted quinolinecarboxylic acids. It can be used in weed control management, particularly for dicotyledonous weeds like cleavers, sugar beet, oilseed rape and small grain cereals.
Quinmerac is a quinolinemonocarboxylic acid that is quinoline-8-carboxylic acid carrying additional methyl and chloro substituents at positions 3 and 7 respectively. A residual herbicide used to control broad-leaved weeds on a range of crops including cereals, rape and beet. It has a role as a herbicide, an environmental contaminant and a synthetic auxin. It is a quinolinemonocarboxylic acid and an organochlorine compound.
Brand Name: Vulcanchem
CAS No.: 90717-03-6
VCID: VC20791979
InChI: InChI=1S/C11H8ClNO2/c1-6-4-7-2-3-8(12)9(11(14)15)10(7)13-5-6/h2-5H,1H3,(H,14,15)
SMILES: CC1=CC2=C(C(=C(C=C2)Cl)C(=O)O)N=C1
Molecular Formula: C11H8ClNO2
Molecular Weight: 221.64 g/mol

Quinmerac

CAS No.: 90717-03-6

Cat. No.: VC20791979

Molecular Formula: C11H8ClNO2

Molecular Weight: 221.64 g/mol

* For research use only. Not for human or veterinary use.

Quinmerac - 90717-03-6

Specification

Description Quinmerac is a highly selective herbicide, which belongs to the class of substituted quinolinecarboxylic acids. It can be used in weed control management, particularly for dicotyledonous weeds like cleavers, sugar beet, oilseed rape and small grain cereals.
Quinmerac is a quinolinemonocarboxylic acid that is quinoline-8-carboxylic acid carrying additional methyl and chloro substituents at positions 3 and 7 respectively. A residual herbicide used to control broad-leaved weeds on a range of crops including cereals, rape and beet. It has a role as a herbicide, an environmental contaminant and a synthetic auxin. It is a quinolinemonocarboxylic acid and an organochlorine compound.
CAS No. 90717-03-6
Molecular Formula C11H8ClNO2
Molecular Weight 221.64 g/mol
IUPAC Name 7-chloro-3-methylquinoline-8-carboxylic acid
Standard InChI InChI=1S/C11H8ClNO2/c1-6-4-7-2-3-8(12)9(11(14)15)10(7)13-5-6/h2-5H,1H3,(H,14,15)
Standard InChI Key ALZOLUNSQWINIR-UHFFFAOYSA-N
SMILES CC1=CC2=C(C(=C(C=C2)Cl)C(=O)O)N=C1
Canonical SMILES CC1=CC2=C(C(=C(C=C2)Cl)C(=O)O)N=C1
Melting Point 244.0 °C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator